Direct Target Engagement: Potent Inhibition of HSP27 Aggregation and Downstream Signaling
HSP27 inhibitor J2 demonstrates direct, potent functional inhibition of its target. It dose-dependently inhibits the in vitro aggregation of recombinant HSP27 with an IC50 of 2.3 µM . A key functional consequence is the inhibition of HSP27-mediated Akt phosphorylation, with a half-maximal inhibitory concentration (IC50) of 3.1 µM, reducing p-Akt levels by 72% in HCT116 colorectal cancer cells at a 3 µM treatment concentration without affecting total Akt protein .
| Evidence Dimension | Inhibition of HSP27-mediated signaling |
|---|---|
| Target Compound Data | IC50 = 3.1 µM (for inhibiting Akt phosphorylation) |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | p-Akt level reduced by 72% at 3 µM J2 |
| Conditions | HCT116 colorectal cancer cells, 12-hour treatment |
Why This Matters
This data quantifies J2's functional potency against a critical oncogenic signaling node (Akt) independent of kinase-domain inhibition, validating its utility in PI3K/Akt pathway studies and distinguishing it from ATP-competitive kinase inhibitors.
